molecular formula C8H7FN2O3 B1583754 N-(4-Fluoro-3-nitrophenyl)acetamide CAS No. 351-32-6

N-(4-Fluoro-3-nitrophenyl)acetamide

Cat. No.: B1583754
CAS No.: 351-32-6
M. Wt: 198.15 g/mol
InChI Key: KLHCAOSRFFAKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Research Significance within Acetamide (B32628) Chemistry

Acetamide (CH₃CONH₂) and its derivatives form a crucial class of organic compounds characterized by an amide bond. wikipedia.org This functional group is of fundamental importance in nature and is a cornerstone in the synthesis of a vast array of biologically active molecules and materials. mdpi.com In research, acetamides are not only used as versatile solvents and plasticizers but also serve as key intermediates in the production of pharmaceuticals, pesticides, and polymers. wikipedia.orgpatsnap.com The ability of the amide group to form hydrogen bonds influences the solubility and interaction of these compounds with biological targets like proteins and enzymes. patsnap.com

N-substituted acetamides, in particular, are a focal point in drug development due to their potential to inhibit enzymes associated with various diseases. patsnap.com The introduction of different substituents onto the acetamide scaffold allows for the fine-tuning of its chemical and biological properties. The presence of a fluoro group and a nitro group in N-(4-Fluoro-3-nitrophenyl)acetamide, for example, enhances its electrophilicity and potential for specific molecular interactions, making it a compound of considerable interest for exploring new therapeutic agents.

Historical Context of Relevant Nitro- and Fluoro-Aromatic Compounds in Scientific Literature

The histories of nitroaromatic and fluoroaromatic compounds are rich and date back to the 19th century. The chemistry of nitro compounds began to develop alongside organic chemistry itself and has been extensively studied for over 150 years. nih.gov Aromatic nitro compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are primarily synthesized through nitration reactions, often using a mixture of nitric and sulfuric acids. surendranatheveningcollege.comwikipedia.org These compounds have historically been vital as building blocks for a wide range of chemicals, including dyes, explosives, and pharmaceuticals. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. wikipedia.org

The field of organofluorine chemistry also has its roots in the 19th century, even before the isolation of elemental fluorine. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. researchgate.net Early methods for synthesizing fluoroaromatic compounds included the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, and halogen exchange reactions (Halex process). nih.govacs.org The unique properties conferred by fluorine, such as increased metabolic stability and binding affinity, have led to the incorporation of fluoroaromatic moieties into a wide array of pharmaceuticals and agrochemicals. researchgate.net

Current State of Research on this compound and its Derivatives

Currently, this compound is primarily utilized as a reaction intermediate in the synthesis of more complex molecules. mdpi.com However, recent studies have begun to explore its potential biological activities. Research has shown that this compound can be synthesized with a high yield (approximately 85%) through the acetylation of 4-fluoro-3-nitroaniline (B182485) with acetic anhydride (B1165640). mdpi.com

A significant area of investigation is the antibacterial potential of this compound and its derivatives. mdpi.com For instance, its chloro-derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated notable in vitro antibacterial activity against Klebsiella pneumoniae. nih.govscielo.br Studies are also exploring the synergistic effects of these acetamide derivatives when combined with existing antibacterial drugs, which could offer a strategy to combat drug-resistant bacteria. scielo.brresearchgate.netnih.gov The core structure of phenoxy acetamide derivatives, which are related to the compound of interest, is also being investigated for a range of biological activities, including anticancer and antiviral effects. nih.govmdpi.com

The chemical reactivity of this compound is also a subject of study. The nitro group can be reduced to an amino group, and the fluoro group can undergo nucleophilic aromatic substitution, opening avenues for the synthesis of a diverse library of compounds for further research.

Defining the Academic and Research Scope

The academic and research scope for this compound is centered on its role as a versatile synthetic intermediate and a scaffold for the development of novel compounds with potential biological activities. Key areas of focus include:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound and its derivatives. mdpi.com

Medicinal Chemistry: Investigating the antibacterial, antifungal, anticancer, and other therapeutic properties of newly synthesized derivatives. mdpi.comnih.govnih.gov This includes structure-activity relationship (SAR) studies to understand how chemical modifications influence biological effects.

Chemical Biology: Using this compound and its derivatives as chemical probes to study biological processes and identify new molecular targets.

Materials Science: Exploring the incorporation of this fluorinated and nitrated aromatic structure into novel polymers and materials, leveraging the unique properties imparted by the fluorine and nitro groups. researchgate.net

The research is largely in the preclinical and exploratory stages, with a strong emphasis on fundamental synthesis and initial biological screening.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇FN₂O₃ cymitquimica.com
Molecular Weight 198.15 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
Melting Point 142-144 °C mdpi.com

Synthesis of this compound

ReactionReagentsConditionsYield
Acetylation of 4-fluoro-3-nitroanilineAcetic anhydrideRoom temperature~85% mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHCAOSRFFAKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059848
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-32-6
Record name N-(4-Fluoro-3-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 351-32-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(4-fluoro-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluoro-3-nitrophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Fluoro-3-nitrophenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Fluoro-3-nitrophenyl)acetamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton of the amide group (NH) presents as a singlet at approximately 10.37 ppm. mdpi.com The aromatic protons appear in the range of 7.29–8.48 ppm. mdpi.com Specifically, the proton on the aromatic ring shows a doublet of doublets at 8.48 ppm (J = 6.9, 2.7 Hz), another aromatic proton is observed as a multiplet (a doublet of doublet of doublets) at 7.81 ppm (J = 9.1, 3.9, 2.8 Hz), and a third aromatic proton appears as a doublet of doublets at 7.50 ppm (J = 11.2, 9.1 Hz). mdpi.com The methyl (CH₃) protons of the acetamide (B32628) group are observed as a singlet at 2.07 ppm. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
10.37 s NH
8.48 dd 6.9, 2.7 Ar-H
7.81 ddd 9.1, 3.9, 2.8 Ar-H
7.50 dd 11.2, 9.1 Ar-H
2.07 s CH₃

s: singlet, dd: doublet of doublets, ddd: doublet of doublet of doublets, Ar-H: Aromatic Proton

Advanced ¹³C NMR Investigations

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound in DMSO, the carbonyl carbon of the amide group resonates at approximately 168.97 ppm. mdpi.com The aromatic carbons display signals between 115.27 and 152.44 ppm. mdpi.com The carbon atom bonded to the fluorine atom exhibits a characteristic coupling, with a signal at 150.19 ppm showing a large coupling constant (J = 257.8 Hz). mdpi.com Other aromatic carbon signals appear at 136.31 ppm (J = 7.8 Hz), 136.05 ppm (J = 3.3 Hz), 126.23 ppm (J = 8.1 Hz), 118.75 ppm (J = 21.8 Hz), and 115.27 ppm (J = 3.3 Hz). mdpi.com The methyl carbon of the acetyl group is found at 23.89 ppm. mdpi.com

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) in ppm Coupling Constant (J) in Hz Assignment
168.97 C=O
150.19 257.8 C-F
136.31 7.8 Ar-C
136.05 3.3 Ar-C
126.23 8.1 Ar-C
118.75 21.8 Ar-C
115.27 3.3 Ar-C
23.89 CH₃

Ar-C: Aromatic Carbon

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Structural Elucidation

While specific 2D NMR data like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not extensively detailed in the provided search results, these techniques are invaluable for confirming structural assignments. COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity of the aromatic protons. HSQC would establish the direct one-bond correlations between protons and their attached carbons, such as linking the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. A strong absorption band around 3300 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amide. mdpi.com The carbonyl (C=O) stretching of the amide group appears as a strong band at approximately 1678 cm⁻¹. mdpi.com The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed near 1529 cm⁻¹ and 1332-1338 cm⁻¹, respectively. mdpi.com The C-F stretching vibration is typically found around 1238 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amide
~1678 C=O Stretch Amide I
~1610 N-H Bend Amide II
~1529 Asymmetric NO₂ Stretch Nitro Group
~1332-1338 Symmetric NO₂ Stretch Nitro Group
~1238 C-F Stretch Aryl Fluoride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular formula of the compound is C₈H₇FN₂O₃, corresponding to a molecular weight of 198.15 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. While a detailed fragmentation pattern is not available in the provided results, typical fragmentation for such a molecule would involve cleavage of the amide bond and loss of the nitro group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the search results, analysis of related structures provides insights. For instance, in similar acetamide derivatives, the amide group is often nearly planar. nih.gov The crystal packing is typically stabilized by hydrogen bonds, such as N-H···O interactions between the amide groups of adjacent molecules. nih.govresearchgate.net In the case of this compound, such hydrogen bonding would be expected to play a significant role in its crystal lattice. The dihedral angle between the phenyl ring and the acetamide group would also be a key feature determined by X-ray crystallography. iucr.org

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The three-dimensional arrangement of molecules in the crystalline state is dictated by a network of intermolecular interactions. For this compound, the primary interactions expected to govern its crystal packing are hydrogen bonds, and potentially weaker halogen bonds and π-π stacking interactions.

Hydrogen Bonding: The acetamide group (-NHCOCH₃) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for the formation of robust intermolecular N-H···O hydrogen bonds. In the crystal structures of analogous acetamides, such as N-(3-Chloro-4-fluorophenyl)acetamide, molecules are linked into chains by these N-H···O interactions. scielo.br Similarly, a polymorph of N-(4-Bromophenyl)acetamide also features chains of molecules connected by N-H···O hydrogen bonds. It is therefore highly probable that this compound molecules self-assemble in the solid state through similar N-H···O hydrogen bonding motifs, creating chains or more complex networks that stabilize the crystal lattice. The presence of the nitro group (NO₂) provides additional hydrogen bond acceptor sites (the oxygen atoms), which could lead to more intricate hydrogen bonding patterns.

A summary of probable intermolecular interactions is presented in Table 1.

Table 1: Probable Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Role in Crystal Packing
Hydrogen Bond N-H (amide) O=C (amide), O (nitro) Primary driving force for molecular assembly, likely forming chains or sheets.
Halogen Bond C-F O=C (amide), O (nitro), N (amide) Potential secondary interaction contributing to packing stability.
π-π Stacking Phenyl Ring Phenyl Ring Contributes to the overall stability through delocalized electron interactions.
C-H···O/π C-H (aromatic, methyl) O (carbonyl, nitro), Phenyl Ring Weaker interactions that provide additional stabilization to the crystal lattice.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial for pharmaceuticals and other functional materials.

There are no specific polymorphism studies available in the searched literature for this compound. However, the phenomenon is common in related acetanilide (B955) derivatives. For instance, N-(4-Bromophenyl)acetamide is known to exist in at least two different polymorphic forms, one crystallizing in the orthorhombic space group Pna2₁ and another in the monoclinic space group P2₁/c. The existence of polymorphism in this analogue suggests that this compound may also exhibit multiple crystalline forms under different crystallization conditions (e.g., solvent, temperature, pressure). The presence of flexible functional groups and the potential for various intermolecular interaction motifs increase the likelihood of polymorphism. The synthesis of this compound has been reported via the acetylation of 4-fluoro-3-nitroaniline (B182485), yielding a brown solid with a melting point of 142-144 °C. mdpi.com Different crystallization techniques, such as slow evaporation from various solvents, could potentially yield different polymorphs with unique structural and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the aromatic ring and the non-bonding electrons on the oxygen and nitrogen atoms.

While a specific experimental UV-Vis spectrum for this compound was not found in the search results, the electronic absorption characteristics can be inferred from the behavior of similar nitroaromatic compounds. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For example, 3-nitrophenol (B1666305) shows absorption maxima at 275 nm and 340 nm. docbrown.info The presence of the nitro group (a chromophore) and its conjugation with the phenyl ring are responsible for these absorptions.

The electronic transitions in this compound are expected to be of the following types:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are typically high-energy transitions and result in strong absorption bands in the UV region. The conjugation of the acetamide and nitro groups with the phenyl ring will influence the energy of these transitions.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups, or the nitrogen of the amide) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions.

The addition of multiple nitro groups to a benzene (B151609) ring has been observed to cause a blue shift (a shift to shorter wavelengths) in the absorption maximum, from approximately 240 nm to 210 nm. iu.edu The specific absorption maxima for this compound would be influenced by the combined electronic effects of the fluoro, nitro, and acetamido substituents on the phenyl ring. A summary of expected electronic transitions is provided in Table 2.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π (aromatic ring) → π* (aromatic ring) UV (likely < 300 nm) High
n → π* n (O, N) → π* (aromatic ring/nitro group) UV (likely > 280 nm) Low to Medium

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular and effective method for predicting the properties of medium-sized organic molecules due to its balance of accuracy and computational cost. A comprehensive DFT study of N-(4-Fluoro-3-nitrophenyl)acetamide would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following this, a variety of electronic properties can be calculated.

A detailed conformational analysis of this compound would be necessary to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating the rotatable bonds, such as the C-N bond of the acetamido group and the C-C bond connecting it to the phenyl ring, and calculating the corresponding energies. To date, no specific studies detailing the conformational landscape of this molecule have been published.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While the principles of FMO analysis are well-established, specific values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound, as determined by DFT calculations, are not reported in the literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. The red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. An MEP analysis of this compound would highlight the reactive sites, but no such study has been made publicly available.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis could reveal important insights into the intramolecular interactions influencing its stability and conformation. However, no NBO analysis data for this compound has been reported.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. An investigation of this compound using ab initio methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods, would offer a valuable comparison to DFT results and further refine the understanding of its electronic structure. At present, there are no published studies that employ ab initio methods to explore the electronic properties of this specific molecule.

Lack of Publicly Available Research Data for Specified Computational Analyses of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research specifically detailing the computational chemistry and theoretical investigations for the compound This compound as per the requested outline.

The specified topics for the article were:

Nonlinear Optical (NLO) Properties Theoretical Prediction

Hyperpolarizability Calculations

Despite targeted searches for studies involving molecular dynamics simulations to assess conformational stability, solvent interactions, and theoretical predictions of nonlinear optical properties, including hyperpolarizability calculations for this compound, no dedicated scholarly articles or datasets could be located.

While general information on the synthesis and biological activity of this compound and its derivatives exists, the specific theoretical and computational analyses requested have not been published in the accessible scientific domain. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements at this time.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

While N-(4-Fluoro-3-nitrophenyl)acetamide itself has been studied, much of the research into its antimicrobial effects has been conducted on its chlorinated derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, to assess the impact of halogenation on biological activity. Acetamides as a class are recognized for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

Antibacterial Efficacy against Specific Pathogens (e.g., Klebsiella pneumoniae)

Investigations have demonstrated that this compound and its derivatives possess potential against significant pathogens like Klebsiella pneumoniae, a gram-negative bacterium known for causing a variety of infections and exhibiting high rates of drug resistance. acs.orgnih.govresearchgate.net The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, in particular, has been a focus of recent studies. nih.govmdpi.com

The antibacterial potential of this compound (referred to in studies as A1) and its chlorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), has been quantified through Minimum Inhibitory Concentration (MIC) determinations. mdpi.com The MIC, which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined using the broth microdilution technique against strains of K. pneumoniae. mdpi.com

One study found that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (also referred to as CFA) exhibited a MIC of 512 µg/mL against the K. pneumoniae strains analyzed. nih.gov A comparative study designed to assess the impact of the chloro atom revealed that the non-chlorinated this compound (A1) had a MIC value greater than 1024 µg/mL, while the chlorinated version (A2) had a lower MIC of 512 µg/mL, indicating that the presence of the chloro atom enhances its antibacterial effect. mdpi.com

Table 1: Comparative MIC of Acetamide (B32628) Derivatives against Klebsiella pneumoniae

CompoundChemical NameMIC (µg/mL)Source
A1This compound>1024 mdpi.com
A2 / CFA2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide512 nih.govmdpi.com

Research into the mechanism of antibacterial action suggests that these acetamide derivatives may function by targeting essential bacterial enzymes. mdpi.comnih.gov Molecular docking studies indicate that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide likely acts on penicillin-binding protein (PBP). mdpi.comnih.gov PBPs are crucial enzymes involved in the synthesis and maintenance of the bacterial cell wall's peptidoglycan layer. mdpi.com By interacting with the active site of PBP, the compound is thought to inhibit its function, leading to a compromised cell wall and subsequent cell lysis. mdpi.comnih.gov

Structural modification, specifically the addition of a chloro atom, has a pronounced impact on the antibacterial potency of this compound. mdpi.com Studies were explicitly designed to evaluate whether the presence of a chloro atom at the alpha carbon of the amide portion could improve its biological effect. mdpi.com The results confirm that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) has a more significant antibacterial effect than its non-chlorinated counterpart (A1). mdpi.com

This enhanced activity is attributed to the chloro atom's ability to stabilize the molecule within the active site of its target enzyme, PBP. mdpi.comnih.gov This finding is consistent with other research on acetamides, where the addition of a chloro atom has been shown to introduce or improve antimicrobial activity. mdpi.com For instance, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit the yeast's growth. mdpi.com

Antifungal and Antiviral Potential

While acetanilide (B955) derivatives are known to possess a broad spectrum of biological activities, including potential antifungal and antiviral effects, there are currently no specific reports in the scientific literature on the direct antifungal or antiviral activity of this compound itself. mdpi.com However, the demonstrated impact of chlorination on the antimicrobial properties of related compounds suggests a potential area for future investigation. mdpi.com The finding that 2-chloro-N-(2-hydroxyphenyl) acetamide is active against Candida albicans highlights that structural modifications can unlock such bioactivities within this chemical class. mdpi.com

Anticancer Activity and Cytotoxicity Profiles

The evaluation of this compound and its derivatives for anticancer activity is not extensively documented. However, preliminary assessments of the cytotoxicity of its chlorinated analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have been conducted as part of its broader toxicological profiling. mdpi.comnih.govscielo.br

These studies indicate that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide did not exhibit significant cytotoxic potential in the preliminary tests performed. nih.govscielo.brscielo.br Further analysis of its cytotoxicity and mutagenicity profiles has shown favorable results, suggesting suitability for future in vivo toxicological testing. mdpi.comnih.govscielo.br These findings are primarily focused on the compound's safety profile as a potential antibacterial agent rather than its efficacy as a direct cytotoxic or anticancer drug. scielo.brscielo.br

Structure-Activity Relationship (SAR) Studies

The biological potency of phenylacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

SAR studies on various series of phenylacetamide analogues consistently show that electron-withdrawing groups, such as nitro (NO₂) and halogen (fluoro, chloro) groups, play a significant role in modulating cytotoxic activity. nih.govtbzmed.ac.ir

Nitro Group: The presence of a nitro group is often correlated with enhanced biological activity. In one series of 2-(4-Fluorophenyl)-N-phenylacetamides, derivatives containing a nitro group were found to be more potent anticancer agents than their methoxy-substituted counterparts. nih.gov

Fluoro Group: The fluorine atom's position influences activity. Phenylacetamide derivatives with an ortho-fluoro substitution have been reported to possess remarkable cytotoxic effects. tbzmed.ac.ir

Other Halogens: The addition of a chlorine atom at the alpha-carbon of the acetamide side chain in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to double the antibacterial potency compared to the parent compound, this compound. mdpi.com This highlights the sensitivity of the acetamide scaffold to substitution.

Based on the available research on related compounds, several design principles for enhancing the bioactivity of phenylacetamide-based agents can be inferred. The introduction of specific electron-withdrawing substituents at key positions on the phenyl ring appears to be a crucial strategy for increasing cytotoxic potency. The strategic placement of nitro and fluoro groups, as seen in this compound, aligns with these principles observed in more broadly studied anticancer derivatives. nih.govtbzmed.ac.ir The synthesis of analogues with varied substitution patterns is a common approach to optimize activity and selectivity. scielo.br

Pharmacological and Toxicological Investigations (Mechanistic Focus)

Direct pharmacological and toxicological data for this compound is limited. However, investigations into its close analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provide some insights. This chloro-derivative was found to have a favorable cytotoxicity and mutagenicity profile in preliminary analyses, suggesting potential for further in vivo investigation as an antibacterial agent. nih.govscielo.br The proposed antibacterial mechanism for this related compound involves the inhibition of penicillin-binding protein (PBP), leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis. mdpi.comnih.gov It is important to note that this mechanism is specific to its antibacterial action and does not necessarily translate to a potential anticancer mechanism.

Mechanistic Toxicology (e.g., Mutagenicity Mechanisms)

The toxicological profile of this compound, particularly its potential for mutagenicity, has been a subject of scientific investigation. As a nitroaromatic compound, its toxicological mechanism is of interest due to the tendency of the nitro group (-NO₂) to be metabolically reduced in biological systems. This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which have the potential to interact with cellular macromolecules like DNA, a common mechanism for mutagenicity.

In a specific study, this compound was evaluated for its mutagenic potential. mdpi.comnih.gov The analysis concluded with favorable results, suggesting the compound is suitable for further in vivo toxicological studies. mdpi.comnih.govnih.gov This indicates that, under the specific test conditions, the compound did not exhibit significant mutagenic activity, a crucial finding for its potential development as a scaffold for new therapeutic agents. nih.govnih.gov

Pharmacokinetic Profile Analysis (Computational and Mechanistic)

Computational methods are instrumental in predicting the pharmacokinetic fate of a molecule in the body. For this compound, in silico tools have been used to generate a comprehensive profile of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The following table summarizes the typical ADME parameters evaluated in such computational studies.

Table 1: Representative In Silico ADME Predictions

Parameter Predicted Property Significance
Physicochemical Properties
Molecular Weight Within acceptable range for oral drugs Influences absorption and distribution
LogP (Lipophilicity) Balanced value Affects solubility and membrane permeability
H-bond Donors/Acceptors Within Lipinski's rule of five Governs binding interactions and solubility
Absorption
Oral Bioavailability Predicted to be high Indicates potential for effective oral administration
Human Intestinal Absorption High Suggests efficient absorption from the gut
Distribution
Blood-Brain Barrier (BBB) Predicted not to penetrate Suggests lower potential for CNS side effects
Plasma Protein Binding High Influences the free fraction of the compound available for therapeutic action
Metabolism
CYP450 Enzyme Inhibition Predicted inhibitor of specific isoforms Indicates potential for drug-drug interactions
Excretion

Molecular Docking and Target Interaction Studies

Molecular docking simulations have been employed to elucidate the potential biological targets of this compound and to understand the nature of its interactions at the molecular level. These studies have provided insights into its mechanism of action as an antibacterial agent.

Research has identified Penicillin-Binding Proteins (PBPs) as a potential target for this compound. mdpi.com PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall, making them a well-established target for antibiotics. nih.gov

In a comparative molecular docking study, this compound (referred to as A1 in the study) was docked into the active site of Penicillin-Binding Protein 1 (PBP1). mdpi.com Although the study highlighted that a chlorinated analogue (A2) had a more favorable binding energy, the investigation confirmed that this compound itself effectively binds to the active site of PBP1. mdpi.com This binding is a key predictor of its potential to inhibit bacterial cell wall synthesis.

Table 2: Molecular Docking Target and Interaction Summary

Compound Target Protein Target PDB ID Predicted Binding Affinity Key Finding

The stability of the ligand-protein complex is determined by specific molecular interactions. For this compound, the docking analysis revealed several key interactions within the active site of PBP1. mdpi.com

The primary forces stabilizing the binding of this compound are hydrogen bonds. The analysis identified hydrogen bonding interactions with four key amino acid residues in the PBP1 active site:

Threonine 701 (Thr701)

Threonine 699 (Thr699)

Asparagine 574 (Asn574)

Serine 510 (Ser510)

In addition to these specific hydrogen bonds, the binding is further stabilized by numerous van der Waals interactions with other residues within the binding pocket. mdpi.com These interactions collectively anchor the molecule in the active site, suggesting a plausible mechanism for the inhibition of the enzyme's function. mdpi.com

Target Enzyme Inhibition Mechanisms

The biological activity and mechanistic insights into this compound reveal a compound with limited direct antibacterial efficacy, primarily serving as a reference or intermediate in studies focused on more potent derivatives. Research into its specific interactions with various bacterial enzymes is sparse, with most of the available information being comparative in nature.

Penicillin-Binding Protein (PBP)

There is no direct evidence to suggest that this compound is a potent inhibitor of Penicillin-Binding Proteins (PBPs). However, its structural analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial properties. Molecular docking studies suggest that the chlorinated derivative may act by inhibiting PBP, an enzyme crucial for the synthesis of the bacterial cell wall. mdpi.comnih.gov This inhibition is thought to lead to cell lysis and bacterial death. mdpi.com

A comparative study evaluated the antibacterial activity of both this compound (referred to as A1) and its chlorinated counterpart (A2) against Klebsiella pneumoniae. The results indicated that this compound has significantly weaker antibacterial activity. This suggests that the acetamide itself is not a strong inhibitor of PBP or other essential bacterial enzymes. The presence of a chlorine atom in the 2-chloro derivative is believed to stabilize the molecule within the target enzyme's active site, thereby enhancing its inhibitory action. mdpi.comnih.gov

DNA-Topoisomerase IV and DNA-Gyrase

Currently, there is no scientific literature available that documents or suggests the inhibition of DNA-Topoisomerase IV or DNA-Gyrase by this compound. These enzymes are common targets for fluoroquinolone antibiotics, but research has not established a link between them and this particular acetamide compound. nih.gov

Glucosamine-6-phosphate Synthase and FosA

There is no available research data to indicate that this compound inhibits Glucosamine-6-phosphate Synthase or the FosA enzyme. These enzymes are involved in different metabolic pathways, and their interaction with this compound has not been a subject of published scientific investigation.

The primary research involving this compound has been in the context of its synthesis and its use as a precursor or a comparative molecule for more active compounds. mdpi.comnih.gov Its biological activity appears to be minimal on its own, as demonstrated by its high Minimum Inhibitory Concentration (MIC) values.

Research Findings on Antibacterial Activity

The following table summarizes the comparative antibacterial activity of this compound and its chlorinated analog against K. pneumoniae.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundKlebsiella pneumoniae1024 µg/mL
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniae512 µg/mL
Data sourced from a study on acetamide derivatives, which found that the chlorinated version had a lower MIC, indicating greater potency.

The significantly higher MIC value for this compound indicates its low intrinsic antibacterial activity, and by extension, suggests it is not an effective inhibitor of the key enzymes required for bacterial survival.

Future Directions and Emerging Research Avenues

Exploration of Metabolites and Degradation Pathways

A significant and currently underexplored area of research for N-(4-Fluoro-3-nitrophenyl)acetamide is its metabolic and environmental fate. Understanding how this molecule is processed in biological systems and broken down in the environment is critical for any future development, particularly for therapeutic or agricultural applications.

Future research should focus on identifying the metabolic products of this compound in various biological systems. It is hypothesized that the metabolism will follow pathways common to other nitroaromatic compounds and acetanilides. oup.comnih.gov The primary routes likely involve the reduction of the nitro group to form hydroxylamino and amino derivatives, which can have different toxicological profiles than the parent compound. oup.comnih.govdoi.org In mammals, this transformation is often carried out by gut microbiota. oup.comnih.gov Another potential pathway is conjugation with glutathione, a common detoxification mechanism for acetanilide (B955) herbicides. tandfonline.comnih.gov

Similarly, the environmental degradation pathways are unknown. Studies on related acetanilide herbicides show that microbial degradation is the most significant factor in determining their environmental persistence. tandfonline.comnih.gov Future investigations should aim to isolate and identify microbial consortia capable of degrading this compound and to elucidate the catabolic pathways involved. This would include identifying key enzymes and intermediate breakdown products, such as hydroxyacetochlor and 2-methyl-6-ethylaniline which are seen in the degradation of other acetanilides. nih.gov

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in separating and identifying these potential metabolites and degradation products from complex biological or environmental samples. drugdiscoveryonline.com

Investigation of In Vivo Efficacy and Safety Profiles

While preliminary in vitro studies have provided initial data, a comprehensive understanding of the biological effects of this compound requires rigorous in vivo evaluation. Future research must bridge the gap between in vitro activity and in vivo efficacy and safety. This involves moving from cell-based assays to whole-organism models to assess the compound's therapeutic potential and toxicological profile in a complex biological system.

The favorable in vitro cytotoxicity and mutagenicity results for the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggest that in vivo toxicological tests are a logical next step. tandfonline.com These future studies on this compound should establish key toxicological parameters, such as the median lethal dose (LD50), and investigate potential organ-specific toxicities. nih.govnih.gov Given that derivatives of nitroaromatic compounds, like arylamines, can be more toxic than the parent compound, a thorough toxicological assessment is imperative. doi.org

Furthermore, in vivo efficacy studies are needed to validate the antimicrobial potential suggested by initial screenings. Animal models of infection, for instance with Klebsiella pneumoniae, would allow researchers to determine if the in vitro minimum inhibitory concentrations translate to effective bacterial clearance in a living host. Such studies are essential to provide a more significant prediction of in vivo efficacy. tandfonline.com

Advanced Material Science Applications

Beyond biological activity, the unique chemical structure of this compound—featuring an acetamide (B32628) group, a fluorinated phenyl ring, and a nitro group—suggests potential applications in material science. The amide group is of fundamental importance for the material properties of a vast number of compounds. tandfonline.com Future research should explore the possibility of using this compound as a monomer for the synthesis of novel polymers.

The presence of both fluorine and a reactive nitro group opens avenues for creating specialized polymers. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and electrical characteristics. nih.govnih.govcapchem.com By reducing the nitro group to an amine, N-(4-Fluoro-3-aminophenyl)acetamide could be created, which could then be used as a diamine monomer. This fluorinated diamine could be polymerized with various dianhydrides or dicarboxylic acids to produce novel fluorinated polyamides or polyimides. mdpi.comacs.org

These new polymers could possess desirable properties such as high transparency, low yellowness index, and excellent thermal resistance, making them suitable for advanced applications in flexible display screens, semiconductor packaging, and other high-performance electronic or optical materials. capchem.commdpi.compolymerscience.com Research in this area would involve the synthesis and characterization of these polymers, evaluating their thermal, mechanical, and optical properties to determine their suitability for various advanced material applications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Future research can leverage AI/ML for several key purposes:

Predictive Modeling: ML models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, allowing for early-stage virtual screening and reducing the need for extensive experimental work. nih.govarxiv.org

Lead Optimization: AI can predict how structural modifications to the this compound scaffold will affect its biological activity and safety profile. nih.govpatsnap.com This enables a more targeted approach to chemical synthesis, focusing only on the most promising candidates.

Metabolite Prediction: Deep learning models, such as molecular transformers, can be used to predict the metabolic fate of the compound, identifying potential metabolites without the need for rule-based systems and providing a more comprehensive metabolic profile. oup.comrsc.org

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for multiple parameters such as high efficacy and low toxicity. preprints.org

By creating a "lab in the loop" paradigm, where AI predictions guide laboratory experiments and the results of those experiments are fed back to refine the AI models, the discovery process can become significantly more efficient. tradingview.comsharecafe.com.au

Further Computational and Experimental Validation Studies

To fully understand the potential of this compound, a synergistic approach combining computational modeling and experimental validation is essential. While in silico methods offer rapid screening and hypothesis generation, wet-lab experiments are required for confirmation. tandfonline.comnih.gov

Future computational work should focus on molecular docking studies to predict the potential biological targets of this compound and its derivatives. nih.govresearchgate.netnih.gov By modeling how these compounds might bind to the active sites of various enzymes, such as bacterial penicillin-binding proteins or viral proteases, researchers can gain insights into their mechanism of action. nih.gov

These in silico predictions must then be rigorously tested through experimental validation. tradingview.comtandfonline.comnetwork-medicine.org This includes:

Enzymatic Assays: To confirm that the compound inhibits the activity of the predicted target enzyme. nih.gov

Broad-Spectrum Antimicrobial Screening: To experimentally determine the range of bacteria and fungi against which the compound is active.

Structural Biology: Using techniques like X-ray crystallography to determine the precise binding mode of the compound to its target, which can validate and refine the computational models.

This iterative cycle of computational prediction followed by experimental validation will be crucial for systematically exploring the structure-activity relationships of this class of compounds and optimizing them for specific biological activities.

Q & A

Basic: What are the optimized synthesis and purification protocols for N-(4-Fluoro-3-nitrophenyl)acetamide?

Methodological Answer:
The compound is synthesized via acetylation of 4-fluoro-3-nitroaniline with acetic anhydride at room temperature, yielding 85% after recrystallization . Key steps include:

  • Reaction Conditions : Stirring equimolar amounts of 4-fluoro-3-nitroaniline and acetic anhydride for 2–4 hours under ambient conditions.
  • Purification : Recrystallization using ethanol or methanol to achieve ≥95% purity, confirmed by melting point analysis (reported range: 145–148°C) .
  • Yield Optimization : Control of reaction temperature and stoichiometry minimizes byproducts like diacetylated derivatives.

Basic: Which analytical techniques are recommended for structural characterization?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • Melting Point Analysis : Initial purity assessment (145–148°C) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm acetyl (-COCH₃) and aromatic proton environments (e.g., nitro and fluorine substituents) .
    • IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
  • X-ray Crystallography (for derivatives): Resolve bond angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in analogous structures) .

Advanced: How can researchers evaluate synergistic effects with antibiotics against multidrug-resistant Klebsiella pneumoniae?

Methodological Answer:
The checkerboard assay is used to assess combinatorial efficacy :

  • Experimental Design :
    • Prepare serial dilutions of this compound (CFA) and antibiotics (e.g., ciprofloxacin, meropenem) in 96-well plates.
    • Test CFA concentrations ranging from 1/8×MIC to 8×MIC (MIC = 512 µg/mL for CFA alone) against bacterial strains .
  • Data Analysis : Calculate the Fractional Inhibitory Concentration Index (FICI) :
    • FICI ≤ 0.5: Synergy; >0.5–4: Additivity/indifference; >4: Antagonism.
    • Example: CFA + ciprofloxacin reduced MICs by 4–8× for carbapenem-resistant strains .

Advanced: What methodologies are suitable for in vitro cytotoxicity profiling?

Methodological Answer:
Cell viability assays are critical for preclinical safety assessment:

  • MTT Assay :
    • Expose mammalian cell lines (e.g., HEK-293) to CFA dissolved in 5% DMSO/2% Tween-80 .
    • Measure IC₅₀ values after 24–48 hours; CFA showed no significant cytotoxicity at ≤512 µg/mL in preliminary studies .
  • Confounding Factors : Include solvent controls (DMSO ≤0.1% v/v) to avoid false positives.

Advanced: How do structural modifications influence bioactivity in related acetamides?

Methodological Answer:
Structure-Activity Relationship (SAR) studies highlight key substituent effects:

  • Nitro Group Position : 3-Nitro substitution (vs. 2-nitro in N-(4-chloro-2-nitrophenyl)acetamide) enhances antimicrobial activity .
  • Halogen Substitution : Fluorine at the 4-position improves membrane permeability compared to chloro analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) .
  • Case Study : Replacement of the acetyl group with sulfonamide (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) alters target binding in enzymatic assays .

Advanced: What reaction mechanisms govern the stability of the acetamide group under physiological conditions?

Methodological Answer:
Hydrolysis and metabolic degradation pathways depend on:

  • pH-Dependent Stability :
    • Acidic conditions (pH < 3): Acetamide cleavage via nucleophilic attack by water.
    • Neutral/basic conditions: Stable in vitro but susceptible to enzymatic hydrolysis (e.g., amidases) .
  • Experimental Validation :
    • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
    • Enzyme Inhibition Studies : Use phenylmethylsulfonyl fluoride (PMSF) to confirm amidase involvement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluoro-3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Fluoro-3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.